![molecular formula C28H28N4O3 B2480478 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 896353-44-9](/img/structure/B2480478.png)
3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones, and related derivatives, often involves the cyclization of appropriate precursors, such as 2-aminobenzonitriles, in the presence of carbon dioxide and catalytic agents. Methods have been developed using basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as catalysts, offering green and efficient protocols for producing these compounds under solvent-free conditions (Patil et al., 2009). Another noteworthy method involves cesium carbonate catalysis, which efficiently converts 2-aminobenzonitriles and carbon dioxide into quinazoline-2,4(1H,3H)-diones (Patil et al., 2008).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione, showcases significant aspects such as the formation of cyclic dipeptides and their crystalline forms. These structures often demonstrate various hydrogen bonding patterns and conformations, indicative of their complex chemical behavior and potential for forming polymorphic crystalline forms (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Quinazoline derivatives undergo a range of chemical reactions, including cyclization, substitution, and interaction with nucleophiles, leading to a diverse array of structural motifs and functional groups. These reactions are critical for further modifications and applications of these compounds in various fields (Markosyan et al., 2018).
科学的研究の応用
Anticancer Activity
Quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The derivatives displayed promising cytotoxicity, suggesting their potential as anticancer agents (Poorirani et al., 2018).
Antimicrobial Activity
Another area of application for quinazoline derivatives is in antimicrobial treatments. Research on substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones showed these compounds possess significant antibacterial and antifungal activities. This highlights the potential of quinazoline derivatives in developing new antimicrobial agents (Vidule, 2011).
Synthesis and Chemical Transformations
Quinazoline derivatives are also important in chemical synthesis and transformations. Studies have detailed the synthesis of various quinazoline-2,4(1H,3H)-diones using different methods, including the use of carbon dioxide as a reagent, highlighting the versatility and potential for creating diverse quinazoline-based compounds for various applications (Patil et al., 2008).
特性
IUPAC Name |
3-[[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-7-8-20(2)25(17-19)30-13-15-31(16-14-30)26(33)22-11-9-21(10-12-22)18-32-27(34)23-5-3-4-6-24(23)29-28(32)35/h3-12,17H,13-16,18H2,1-2H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDUCBSDLHUBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)


![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)
![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)
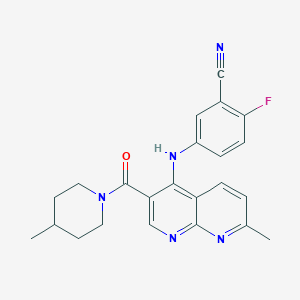
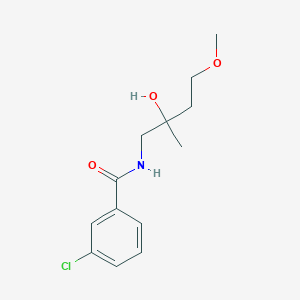
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)
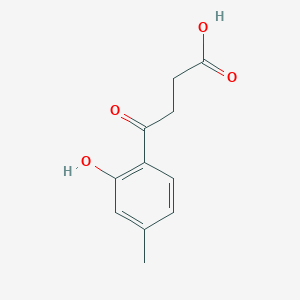
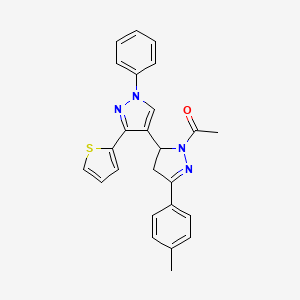
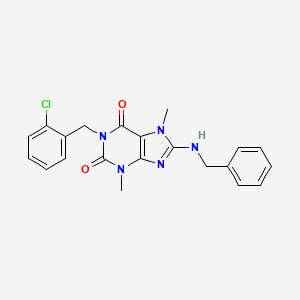
![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide](/img/structure/B2480418.png)